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Compound of Interest

Compound Name: Amino-PEG8-Boc

Cat. No.: B605473

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial sources for
Amino-PEG8-Boc linkers, crucial heterobifunctional molecules in the development of
advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting
Chimeras (PROTACS). This guide includes a comparative analysis of commercial suppliers,
detailed experimental protocols for their application, and visualizations of relevant biological
pathways and experimental workflows to support researchers in their drug development
endeavors.

Introduction to Amino-PEGS8-Boc Linkers

Amino-PEG8-Boc and its derivatives are invaluable tools in bioconjugation chemistry. These
linkers possess a discrete eight-unit polyethylene glycol (PEG) chain, which enhances the
solubility and pharmacokinetic properties of the resulting conjugates. The terminal functional
groups—typically a Boc-protected amine and another reactive group such as a free amine or a
carboxylic acid—allow for a controlled, sequential conjugation of different molecules, such as a
targeting antibody and a cytotoxic payload. The tert-butoxycarbonyl (Boc) protecting group is
stable under many reaction conditions but can be readily removed with mild acid, enabling a
strategic and efficient synthesis of complex biomolecules.

Commercial Sources for Amino-PEG8-Boc and
Derivatives
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The term "Amino-PEG8-Boc" can refer to several related structures with different terminal
functionalities. It is critical for researchers to select the appropriate linker based on their specific
conjugation strategy. Below are comparative tables of commercial suppliers for three common
variants, categorized by their Chemical Abstracts Service (CAS) number.

Table 1: Commercial Sources for Amino-PEG8-t-butyl ester (CAS: 756526-06-4)

. Product Molecular Molecular . Storage
Supplier . Purity .
Name Formula Weight Conditions
MedchemExp  Amino-PEGS- 4°C, protect
C23H47NO1o0 497.62 99.84% _
ress Boc from light
) NH2-PEGS- -5°C, keep in
Biopharma )
PEG CH2CH2CO C23H47NO10 497.6 =295% dry and avoid
OtBu sunlight[1]
Amino-PEG8-
ChemScene B C23H47NO1o0 497.62 >97% 4°C[2]
oc
Amino-PEG8-
Ambeed B C23H47NO1o0 497.62 - -
oc

Table 2: Commercial Sources for t-Boc-N-amido-PEG8-amine (CAS: 1052207-59-6)
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. Product Molecular Molecular . Storage
Supplier . Purity o
Name Formula Weight Conditions
t-boc-N-
BroadPharm amido-PEG8-  C23HasN2010 512.6 98% -20°C[3]
amine
. -5°C, keep in
Biopharma Boc-NH- )
C23H48N2010 512.63 - dry and avoid
PEG PEG8-NH2 _
sunlight[4]
t-Boc-N-
AxisPharm Amido-PEG8- - - - -
amine
t-Boc-N-
BOC _
) amido-PEGS8- - - - -
Sciences ]
amine
t-boc-N-
Glyco )
) amido-PEG8-  C23H4sN2010 512.6 95-98% -
MindSynth )
amine

Table 3: Commercial Sources for Boc-NH-PEG8-CH2CH2COOH (CAS: 1334169-93-5)

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5748484/
https://www.researchgate.net/figure/HER2-signaling-pathway-HER2-as-well-as-the-other-members-of-the-EGFR-family-are-receptor_fig1_325108854
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

) Product Molecular Molecular ] Storage
Supplier . Purity .
Name Formula Weight Conditions
t-Boc-N-
BroadPharm amido-PEGS8-
acid
. -5°C, keep in
Biopharma Boc-NH- )
C24H47NO12 541.6 >95% dry and avoid
PEG PEG8-COOH _
sunlight[5][6]
Boc-NH-
PEGS-
MOLNOVA C24H47NO12 541.63 >98% (HPLC)
CH2CH2CO
OH
BocNH-
PEGS-
ChemShuttle C24H47NO12 541.635 95% 2-8°C[7]
CH2CH2CO
OH
-5°C, keep in
Huateng Boc-NH- ,
C24H47NO12 541.6 >95% dry and avoid
Pharma PEG8-COOH )
sunlight[6]
Boc-NH-
0-4°C (short
) PEGS-
Apinnotech term), -20°C
CH2CH2CO
(long term)
OH

Experimental Protocols

The following protocols provide detailed methodologies for the application of Amino-PEG8-
Boc linkers in the synthesis of PROTACs and ADCs.

Protocol for PROTAC Synthesis using a Boc-Protected
PEG Linker
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This protocol outlines a general two-step solution-phase synthesis for coupling a target protein
ligand and an E3 ligase ligand using a Boc-protected amine and carboxylic acid-terminated
PEGS linker.

Step 1: Amide Coupling of the First Ligand

o Objective: To couple the first ligand (containing a primary or secondary amine) to the
carboxylic acid terminus of the Boc-NH-PEG8-COOH linker.

o Materials:
o Boc-NH-PEG8-CH2CH2COOH (1.2 equivalents)
o Amine-containing ligand (1 equivalent)

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) (1.2 equivalents)

o DIPEA (N,N-Diisopropylethylamine) (3 equivalents)
o Anhydrous DMF (N,N-Dimethylformamide)
o RP-HPLC system for purification

e Procedure:

o Dissolve Boc-NH-PEG8-CH2CH2COOH and the amine-containing ligand in anhydrous
DMF.

o Add HATU to the solution and stir for 5 minutes at room temperature to pre-activate the
carboxylic acid.

o Add DIPEA to the reaction mixture.
o Stir the reaction at room temperature for 3-18 hours, monitoring progress by LC-MS.

o Upon completion, purify the crude product by reverse-phase HPLC.
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o Lyophilize the pure fractions to obtain the desired Boc-protected conjugate.
Step 2: Boc Deprotection and Coupling of the Second Ligand

o Objective: To remove the Boc protecting group and couple the second ligand (containing a
carboxylic acid) to the newly exposed amine.

o Materials:

o Boc-protected conjugate from Step 1

[e]

TFA (Trifluoroacetic acid)

(¢]

DCM (Dichloromethane)

[¢]

Carboxylic acid-containing second ligand

[¢]

HATU, DIPEA, and anhydrous DMF (as in Step 1)

e Procedure:

o

Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
o Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

o Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-
evaporate with DCM several times to remove residual TFA. The resulting amine salt can
often be used directly.

o Perform a second amide coupling reaction by following the procedure in Step 1, using the
deprotected intermediate and the second carboxylic acid-containing ligand.

o Purify the final PROTAC molecule using RP-HPLC.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis
via Lysine Conjugation
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This protocol describes the conjugation of a drug-linker construct, prepared using an Amino-
PEG8-Boc derivative, to the lysine residues of a monoclonal antibody.

Step 1: Preparation of the Activated Drug-Linker

o Objective: To synthesize and activate the drug-linker construct for reaction with the antibody.
This example assumes the use of a Boc-NH-PEG8-COOH linker.

e Procedure:

o Couple the cytotoxic drug (containing a reactive amine) to the carboxylic acid of Boc-NH-
PEG8-COOH using the amide coupling protocol described in section 3.1, Step 1.

o Purify the Boc-protected drug-linker conjugate.
o Deprotect the Boc group using the TFA/DCM method described in section 3.1, Step 2.

o The now free amine on the PEG linker can be conjugated to the antibody. For lysine
conjugation, the drug-linker's amine is typically modified to be reactive towards the
antibody's lysines. A common method is to react the amine with an excess of a
homobifunctional NHS ester crosslinker to create an NHS-activated drug-linker.

Step 2: Antibody Conjugation
e Materials:

o Monoclonal antibody (mAD) in a suitable buffer (e.g., PBS, pH 7.4)

o

NHS-activated drug-linker construct from Step 1

[¢]

Conjugation buffer (e.g., PBS with 5% DMSO, pH 8.0-8.5)

o

Quenching solution (e.g., 1 M Tris-HCI, pH 8.0)

[e]

Size-exclusion chromatography (SEC) system for purification

e Procedure:
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o Prepare the antibody solution at a concentration of 5-10 mg/mL.
o Dissolve the NHS-activated drug-linker in DMSO to a stock concentration of 10-20 mM.

o Add a 5-10 molar excess of the dissolved drug-linker to the antibody solution. The final
DMSO concentration should be kept below 10% (v/v).

o Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

o Quench the reaction by adding the quenching solution to a final concentration of 50 mM to
consume any unreacted NHS esters. Incubate for 30 minutes.

o Purify the resulting ADC from unreacted drug-linker and other small molecules using size-
exclusion chromatography.

o Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and
aggregation levels.

Mandatory Visualizations
Experimental and Logical Workflows
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Caption: Workflow for the synthesis of a PROTAC molecule.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Activated
Drug-Linker
(e.g., NHS-ester)

Monoclonal
Antibody (mAb)

Lysine Amine
Conjugation
(pH 8.0-8.5)

Quench excess

reagent (Tris)

Purification
(Size-Exclusion
Chromatography)

Purified ADC

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Membrane

HER2 Receptor

HER3 Receptor

/ |

%ctivates \activates
fytoplasm

ADC Payload
(e.g., MMAE)

// inhibits
/

Gene Transcriptio
(Cell Proliferation,
Survival

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b605473?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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